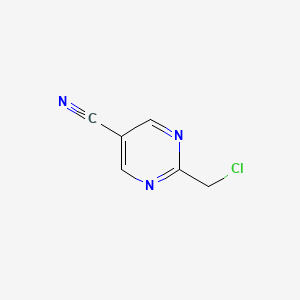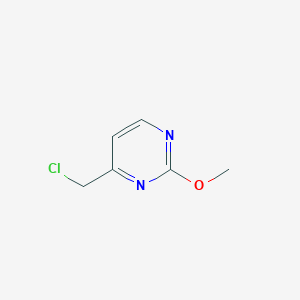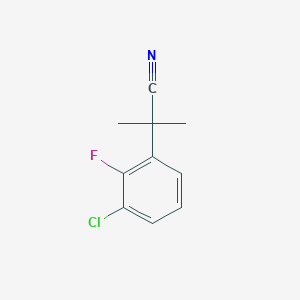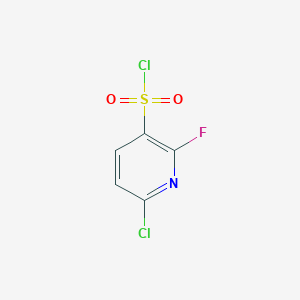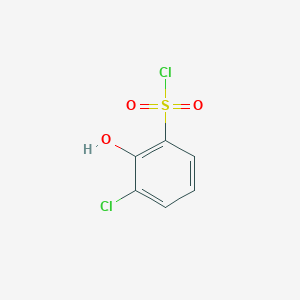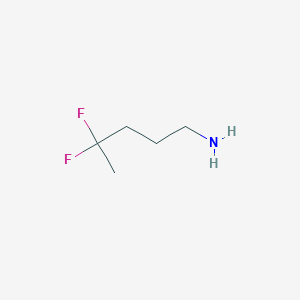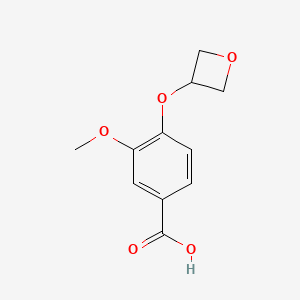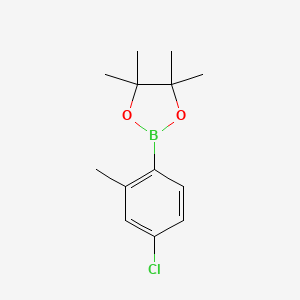
2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a boron atom, which is less electronegative than carbon, leading to interesting electronic properties. The presence of the chloro and methyl groups on the phenyl ring can also influence the compound’s reactivity .Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in a variety of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Aplicaciones Científicas De Investigación
-
Low-Valent Compounds with Heavy Group-14 Elements
- These compounds have received significant attention in several fields of chemistry due to their unique electronic properties .
- They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- The methods of application or experimental procedures would depend on the specific reaction or process being carried out .
- The results or outcomes obtained would also depend on the specific application .
-
Semiconductor Photocatalytic Technology
- Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .
- It has become a hot research topic, especially in the context of energy crises and environmental pollution .
- The methods of application or experimental procedures would depend on the specific photocatalytic reaction or process being carried out .
- The results or outcomes obtained would also depend on the specific application .
-
Graphene Materials
- Graphene has attracted attention worldwide and is considered a promising material for industrial applications .
- The methods of application or experimental procedures would depend on the specific graphene-based material or process being carried out .
- The results or outcomes obtained would also depend on the specific application .
-
Text-to-Image Generation
- Text-to-image generation models, like Google’s Imagen 3, are capable of generating images with even better detail, richer lighting and fewer distracting artifacts than previous models .
- They are designed to generate high-quality images in a wide range of formats and styles, from photorealistic landscapes to richly textured oil paintings or whimsical claymation scenes .
- The methods of application or experimental procedures would depend on the specific text-to-image generation task being carried out .
- The results or outcomes obtained would also depend on the specific application .
-
Quantum Internet
- Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .
- It could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .
- The methods of application or experimental procedures would depend on the specific quantum internet task being carried out .
- The results or outcomes obtained would also depend on the specific application .
-
Organic Nonlinear Optical Single Crystal
- Organic nonlinear optical single crystals, like 4-chloro-2-nitroaniline (4Cl2NA), have been developed by slow evaporation method .
- They are used in various fields of chemistry due to their unique electronic properties .
- The methods of application or experimental procedures would depend on the specific organic nonlinear optical single crystal task being carried out .
- The results or outcomes obtained would also depend on the specific application .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGXUGXNRWECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1030832-75-7 | |
| Record name | 4-Chloro-2-methylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
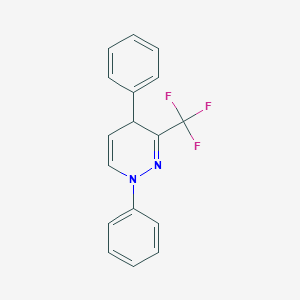
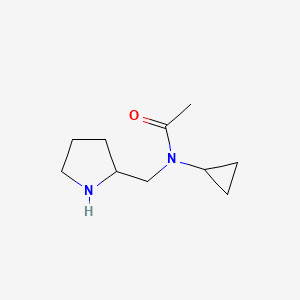
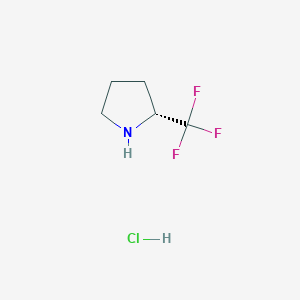
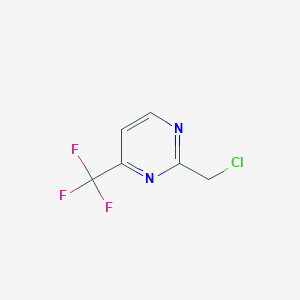
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
